molecular formula C18H23N5O2 B2549206 8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione CAS No. 361174-83-6

8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2549206
CAS No.: 361174-83-6
M. Wt: 341.415
InChI Key: OZUAYSLPUYOTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features:

  • 3-methyl substitution at the N3 position.
  • 7-(3-methylbenzyl) group, providing steric bulk and lipophilicity.
  • 8-sec-butylamino substituent, a branched alkyl chain that may influence receptor binding and pharmacokinetics.

This compound belongs to a class of molecules explored for diverse therapeutic applications, including antiviral and cardiovascular activities, due to their structural resemblance to adenosine receptor ligands and enzyme inhibitors .

Properties

IUPAC Name

8-(butan-2-ylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-5-12(3)19-17-20-15-14(16(24)21-18(25)22(15)4)23(17)10-13-8-6-7-11(2)9-13/h6-9,12H,5,10H2,1-4H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUAYSLPUYOTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary primarily at the 7-position (benzyl/alkyl substituents) and 8-position (amino/alkyl/sulfanyl groups). Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name 7-Substituent 8-Substituent Molecular Weight Key Findings Reference
Target Compound 3-methylbenzyl sec-butylamino 383.43* Not directly reported; inferred antiviral potential from structural analogs
F0886-0080 3-methylbenzyl 2-hydroxyethylamino Identified as a Zika virus MTase inhibitor via virtual screening
7-(3-Bromobenzyl)-8-sec-butylamino derivative 3-bromobenzyl sec-butylamino Synthetic intermediate; bromine may enhance electronic reactivity
8-(2-Morpholin-4-yl-ethylamino) analog Hydroxy-piperazinyl 2-morpholin-4-yl-ethylamino Antiarrhythmic activity (LD50/ED50 = 55.0)
BI 1356 (Linagliptin) 4-methyl-quinazolinyl 3-aminopiperidin-1-yl 472.52 Potent DPP-4 inhibitor; superior pharmacokinetics
8-Ethylamino-7-isobutyl derivative isobutyl ethylamino Structural analog with uncharacterized activity

*Calculated molecular weight based on formula C₁₉H₂₅N₅O₂.

Key Observations:

Hydroxy-piperazinyl groups () introduce polarity, favoring cardiovascular activity .

8-Substituent Effects: sec-Butylamino (target) vs. 2-hydroxyethylamino (F0886-0080): Bulkier sec-butyl may reduce metabolic clearance but could sterically hinder target binding. 3-Aminopiperidin-1-yl (BI 1356) confers high DPP-4 affinity due to its basic nitrogen and spatial orientation .

Biological Activities: Antiarrhythmic activity correlates with 8-morpholin-4-yl-ethylamino and 7-hydroxy-piperazinyl groups () .

Table 2: Physicochemical Data from Synthesized Analogs

Compound (Example) Melting Point (°C) ¹H-NMR Shifts (Key Protons) Reference
7-Benzyl-8-bromo derivative 164 N7-CH₂: 5.51 ppm; Harom: 7.23–7.36 ppm
8-Biphenyl-1,3,7-trimethyl derivative 230 N7-CH₃: 4.09 ppm; Harom: 7.39 ppm
8-(2-Hydroxyethylamino)-3-methylbenzyl analog

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